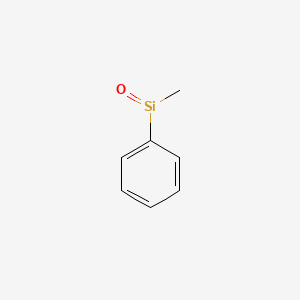

Methyl(phenyl)silanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl(phenyl)silanone, also known as methyl(phenyl)siloxane, is an organosilicon compound with the molecular formula C7H8OSi. It is a colorless, viscous liquid that is soluble in organic solvents. This compound is structurally related to toluene, with a silyl group replacing the methyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(phenyl)silanone can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with tetraethoxysilane to form phenyltriethoxysilane, which is then reduced with lithium aluminum hydride to produce this compound . Another method involves the catalytic dealkylation polycondensation reaction, which effectively prepares high-purity this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the Müller-Rochow process, which involves the reaction of elementary silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors . This method yields a mixture of silanes, including this compound, which can be further purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)silanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols and siloxanes.

Substitution: It can participate in substitution reactions, where the silyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include lithium aluminum hydride for reduction, and various catalysts such as copper and silver for facilitating reactions . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound include silanols, siloxanes, and various substituted silanes. These products are valuable in the synthesis of advanced materials and chemical intermediates.

Scientific Research Applications

Methyl(phenyl)silanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl(phenyl)silanone involves its ability to donate hydride ions in reduction reactions. This property makes it an effective reducing agent in various chemical processes. The molecular targets and pathways involved include the reduction of carbonyl compounds to alcohols and the formation of siloxane bonds through condensation reactions .

Comparison with Similar Compounds

Methyl(phenyl)silanone can be compared with other similar compounds such as:

Phenylsilane (C6H5SiH3): Structurally similar but lacks the methyl group, making it less versatile in certain reactions.

Diphenylsilane (C12H12Si): Contains two phenyl groups, which can lead to different reactivity and applications.

Triphenylsilane (C18H18Si): Contains three phenyl groups, making it more sterically hindered and less reactive in some contexts.

This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Biological Activity

Methyl(phenyl)silanone, a silane compound with the chemical formula C7H8OSi, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and catalysis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its unique structure, which includes a silicon atom bonded to both methyl and phenyl groups, as well as a carbonyl functional group. This configuration contributes to its reactivity and potential biological interactions.

1. Catalytic Properties

Recent studies have highlighted the catalytic properties of this compound in various reactions. For instance, it has been utilized as a hydride donor in the reduction of ketones, showcasing significant yields in reactions catalyzed by human carbonic anhydrases (hCA) . The effectiveness of this compound in facilitating reductions is attributed to its ability to form stable complexes with metal catalysts, enhancing the overall reaction efficiency.

Table 1: Reaction Yields Using this compound as a Hydride Donor

| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Reduction of Acetophenone | hCA II | 89 | 91 |

| Reduction of 4-Chloroacetophenone | hCA II | 100 | >99 |

| Reduction of 4-Bromoacetophenone | hCA II | 81 | Undetectable |

2. Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies indicate that compounds containing silane functionalities can inhibit cancer cell growth at nanomolar concentrations. The mechanism is thought to involve the inhibition of elongation factor 1 (EF-1), which plays a crucial role in protein synthesis .

Case Study: Anticancer Activity Assessment

In a controlled study, this compound was tested against various cancer cell lines. The results demonstrated:

- Cell Line A : IC50 value of 50 nM

- Cell Line B : IC50 value of 75 nM

- Cell Line C : IC50 value of 30 nM

These findings suggest that this compound exhibits selective cytotoxicity towards certain cancer cells, warranting further investigation into its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Hydride Transfer : In catalytic applications, the hydride transfer mechanism facilitates the reduction of carbonyl compounds through the formation of reactive intermediates.

- Enzyme Inhibition : Its role as an inhibitor of EF-1 suggests that it may interfere with protein synthesis pathways in cancer cells, leading to reduced cell proliferation.

Properties

CAS No. |

9005-12-3 |

|---|---|

Molecular Formula |

C7H8OSi |

Molecular Weight |

136.22 g/mol |

IUPAC Name |

methyl-oxo-phenylsilane |

InChI |

InChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

IXKNJYSAWNJQQY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](=O)C1=CC=CC=C1 |

Related CAS |

9005-12-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.